molecular formula C22H21N3O3S B2442645 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine CAS No. 1031632-49-1

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2442645
CAS No.: 1031632-49-1
M. Wt: 407.49
InChI Key: VIJNRRXTTZKJPE-UHFFFAOYSA-N
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Description

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring substituted with a phenylsulfonyl group

Properties

IUPAC Name

[6-(benzenesulfonyl)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJNRRXTTZKJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to improve efficiency and scalability . These methods allow for the production of significant quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activity, including its potential as an anti-tubercular agent.

    Medicine: The compound’s structure suggests potential pharmacological applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and phenylsulfonyl group are believed to play crucial roles in its biological activity. For example, it may inhibit certain enzymes or receptors, leading to its observed effects in biological systems . Detailed studies on its molecular interactions and docking studies have provided insights into its suitability for further development as a therapeutic agent .

Comparison with Similar Compounds

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

These compounds share the piperazine ring but differ in their additional functional groups and overall structure, leading to different pharmacological activities and applications .

Biological Activity

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperazine and sulfonyl chloride. The process can be summarized as follows:

  • Starting Materials :
    • 6-(benzenesulfonyl)pyridine-3-carboxylic acid
    • 4-phenylpiperazine
    • Coupling agents (e.g., EDC, DMAP)
  • Reaction Conditions :
    • Solvent: DMF or DMSO
    • Temperature: Reflux for several hours
    • Purification: Column chromatography

Biological Evaluation

The biological activities of the compound have been evaluated through various in vitro and in vivo studies, focusing on its effects on different biological targets.

Antiviral Activity

Recent studies indicate that derivatives of piperazine, including this compound, exhibit significant antiviral properties. For instance:

  • Inhibition of H5N1 Virus : The compound was tested against the H5N1 influenza virus using an MTT assay to determine cytotoxicity and a plaque reduction assay for antiviral activity. Results indicated an IC50 value in the micromolar range, suggesting effective inhibition compared to standard antiviral agents like ribavirin .

Anticancer Properties

In addition to antiviral activity, compounds with similar structures have shown promise as anticancer agents. Research indicates that piperazine derivatives can inhibit specific kinases involved in cancer progression:

  • Kinase Inhibition : A study demonstrated that related compounds inhibited CDK5 with an IC50 of approximately 160 nM, indicating potential for development as anticancer therapeutics .

The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
  • Kinase Pathway Modulation : By inhibiting specific kinases, it may disrupt signaling pathways critical for cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Antiviral Efficacy : A recent clinical trial assessed the effectiveness of piperazine derivatives against SARS-CoV-2, showing promising results in inhibiting viral replication in vitro .
  • Cancer Therapeutics Development : Another study focused on the development of piperazine-based compounds for treating various cancers, with significant reductions in tumor growth observed in animal models .

Table 1: Biological Activity Summary

Activity TypeTarget Virus/CancerIC50 Value (µM)Reference
AntiviralH5N10.5
AntiviralSARS-CoV-210.52
Kinase InhibitionCDK50.16

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI/HOBt) to form amide bonds between the pyridine-3-carbonyl and piperazine moieties .

Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., CH₃CN) at room temperature .

  • Optimization : Vary solvent polarity, temperature, and stoichiometry. For example, yields improve with extended stirring times (e.g., 24 hours) and controlled pH during workup (NaHCO₃ for neutralization) .
    • Data Table :
StepReagentsSolventTime (h)Yield (%)Reference
Amide CouplingEDCI/HOBtCH₃CN2439–71
SulfonylationBenzenesulfonyl chlorideDCM1265–80

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve piperazine ring protons (δ 3.0–3.8 ppm) and aromatic regions (δ 6.5–8.0 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 487 for C₂₄H₃₀N₄O₅S) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test against enzymes (e.g., carbonic anhydrase) or receptors (e.g., dopamine D3) using fluorometric or radioligand binding assays .
  • Dose-Response Curves : Use concentrations ranging from 1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) affect target selectivity and potency?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare binding affinities using molecular docking (e.g., AutoDock Vina) .
  • Case Study : Replacing -OCH₃ with -Cl in the benzenesulfonyl group increased carbonic anhydrase inhibition by 3-fold (IC₅₀: 12 nM vs. 36 nM) .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme sources.
  • Meta-Analysis : Compare datasets from PubChem or ChEMBL, adjusting for variables like cell line (HEK293 vs. CHO) or ligand purity .
  • Example : Discrepancies in dopamine receptor binding (Ki = 8–50 nM) were traced to differences in radioligand purity (³H-spiperone vs. ³H-raclopride) .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Key Metrics :
  • logP : 2.8 (optimal for CNS penetration)
  • TPSA : 90 Ų (moderate solubility)
  • Validation : Cross-reference with in vitro Caco-2 permeability assays .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL .
  • Case Study : Piperazine rings in this compound adopt chair conformations, with dihedral angles of 45° between aromatic planes .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent purity levels (e.g., 39% vs. 71%)?

  • Root Cause : Differences in purification methods (e.g., recrystallization vs. column chromatography) or moisture-sensitive intermediates .
  • Resolution : Use anhydrous solvents, monitor reactions via TLC (GF254 plates), and optimize gradient elution (e.g., 10% MeOH in DCM) .

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